Cas no 2680731-75-1 (benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate)
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680731-75-1
- benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate
- EN300-28291522
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- Inchi: 1S/C14H18N4O2S/c1-2-12-16-17-13(21)18(12)9-8-15-14(19)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,19)(H,17,21)
- InChI Key: HJJRUBITPMGZAR-UHFFFAOYSA-N
- SMILES: S=C1NN=C(CC)N1CCNC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 306.11504700g/mol
- Monoisotopic Mass: 306.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 98Ų
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291522-0.05g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28291522-0.1g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28291522-0.25g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28291522-0.5g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28291522-1.0g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28291522-2.5g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28291522-5.0g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28291522-10.0g |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate |
2680731-75-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate
Research Brief on Benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate (CAS: 2680731-75-1)
Benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate (CAS: 2680731-75-1) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1,2,4-triazole core and sulfanyl functional group, exhibits promising potential as a scaffold for drug development. Recent studies have explored its applications in targeting specific enzymatic pathways and its role as a precursor for more complex pharmacophores.
The synthesis of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate involves a multi-step process, including the condensation of ethyl hydrazinecarboxylate with carbon disulfide, followed by alkylation and carbamate formation. The compound's structural features, such as the presence of a sulfanyl group, contribute to its reactivity and potential interactions with biological targets. Researchers have highlighted its utility in the development of enzyme inhibitors, particularly those targeting cysteine proteases and metalloenzymes.
In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The results demonstrated moderate inhibitory potency (IC50 = 2.3 µM), with molecular docking studies revealing favorable interactions with the enzyme's active site. This finding suggests that further structural optimization could enhance its efficacy and selectivity.
Another area of interest is the compound's potential as a building block for the synthesis of heterocyclic derivatives. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate into a series of triazole-thioether hybrids, which exhibited antimicrobial activity against Gram-positive bacteria (MIC values ranging from 4-16 µg/mL). These derivatives also showed low cytotoxicity in mammalian cell lines, indicating a favorable safety profile.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate. Its moderate solubility and metabolic stability in vitro suggest the need for further derivatization to improve drug-like characteristics. Ongoing research is focused on modifying the carbamate moiety and exploring prodrug strategies to enhance bioavailability.
In conclusion, benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate represents a versatile scaffold with applications in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities make it a compelling subject for future research. Continued exploration of its derivatives and mechanisms of action may yield novel therapeutic agents for treating diseases such as cancer, infections, and inflammatory disorders.
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